molecular formula C30H36FN3O4S B1668170 (4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline CAS No. 864972-30-5

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

Cat. No. B1668170
M. Wt: 553.7 g/mol
InChI Key: OMKDFVUMRKROMY-SSEXGKCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C108297 is a glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation. C108297 decreased food and fructose intake and increased lipolysis in white adipose tissue (WAT) and free fatty acid levels in plasma, resulting in decreased fat cell size and increased fatty acid oxidation.

Scientific Research Applications

Synthesis and Molecular Corroboration

The synthesis of related compounds, including various pyrazoles with structural similarities to the compound , has been explored in research. These compounds were synthesized from precursors and evaluated for their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies were carried out to examine the interaction between these compounds and enzymes responsible for diseases like inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antitumor Activity

Studies have been conducted on related 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are structurally similar to the compound , for their potential antitumor activity. Some of these compounds exhibited significant cytotoxicity against several tumor cell lines, suggesting their potential in cancer treatment (Houlihan et al., 1995).

Biological Investigations and Synthesis

Research has been conducted on the synthesis of quinolinyl chalcones containing a pyrazole group, which are related to the compound in discussion. These compounds show promising antimicrobial properties against various bacterial and fungal strains. The synthesis was carried out using ultrasonic methods, and the compounds were characterized using spectroscopic methods (Prasath et al., 2015).

Chemical Transformations

There has been research into the chemical transformations of related compounds. For instance, reactions of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a compound with structural similarities, with various reagents have been studied to understand the potential applications of these transformations (Moskalenko & Boev, 2014).

Sulfonamide Based Hybrid Compounds

Studies have also been done on sulfonamide-based hybrid compounds, which share functional group similarities with the compound of interest. These compounds exhibit a wide range of pharmacological activities, including antibacterial, anti-cancer, and anti-inflammatory effects. The research includes the synthesis and biological activity of these hybrid agents (Ghomashi et al., 2022).

properties

CAS RN

864972-30-5

Product Name

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

Molecular Formula

C30H36FN3O4S

Molecular Weight

553.7 g/mol

IUPAC Name

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

InChI

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1

InChI Key

OMKDFVUMRKROMY-SSEXGKCCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C108297;  C 108297;  C-108297.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Reactant of Route 2
Reactant of Route 2
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Reactant of Route 3
Reactant of Route 3
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Reactant of Route 4
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Reactant of Route 5
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline
Reactant of Route 6
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

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